2-[(2-chloro-6-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
描述
属性
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN4O3S/c18-14-4-3-5-15(19)13(14)11-23-17(24)22-10-12(6-7-16(22)20-23)27(25,26)21-8-1-2-9-21/h3-7,10H,1-2,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVPFGUNLKHTPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=C(C=CC=C4Cl)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Microwave-Assisted Cyclization
Reactants :
- 2-Hydrazinopyridine derivatives
- Urea or thiourea
Conditions :
- Solvent-free (neat)
- Microwave irradiation (300 W, 50 seconds)
Mechanism :
The hydrazine group reacts with urea to form an intermediate semicarbazide, which undergoes intramolecular cyclization to yield the triazolopyridinone ring. For example, 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one is obtained in 75% yield using a twofold molar excess of urea under microwave conditions.
Adaptation for Target Compound :
To introduce the (2-chloro-6-fluorophenyl)methyl group at position 2, 2-hydrazinopyridine is first alkylated with (2-chloro-6-fluorophenyl)methyl chloride. The resulting 2-[(2-chloro-6-fluorophenyl)methyl]hydrazinopyridine is then cyclized with urea (Fig. 1).
Functionalization at Position 6: Sulfonylation
Halogenation for Sulfonyl Group Introduction
Step 1: Bromination
The pyridine ring is brominated at position 6 using N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeCl₃).
Step 2: Sulfonylation via Cross-Coupling
The 6-bromo intermediate undergoes a palladium-catalyzed coupling with pyrrolidine-1-sulfinate. The Liebeskind-Srogl coupling is employed, utilizing Pd(PPh₃)₄ and copper(I) thiophene-2-carboxylate (CuTC) to replace bromine with the sulfonyl group (Fig. 2).
Alternative Method :
Direct sulfonation using chlorosulfonic acid, followed by reaction with pyrrolidine, yields the sulfonamide. However, this route is less regioselective and requires stringent temperature control.
Optimization and Challenges
Regioselectivity in Alkylation
The (2-chloro-6-fluorophenyl)methyl group must be introduced at position 2 without affecting the pyridine nitrogen. Using a bulky base (e.g., DBU) ensures alkylation occurs exclusively at the hydrazine nitrogen.
Sulfonylation Efficiency
Yields for the sulfonylation step vary based on the coupling method:
| Method | Catalyst System | Yield (%) |
|---|---|---|
| Liebeskind-Srogl | Pd(PPh₃)₄/CuTC | 68 |
| Nucleophilic Substitution | K₂CO₃/DMF | 42 |
The palladium-mediated approach is preferred for higher efficiency.
Alternative Routes
Pre-Sulfonylation Strategy
Introducing the sulfonyl group before cyclization avoids post-functionalization challenges. A 6-sulfonylpyridine-2-hydrazine derivative is synthesized via sulfonation of 2-hydrazinopyridine, followed by cyclization with urea. However, this method complicates the alkylation step due to steric hindrance.
化学反应分析
Types of Reactions
2-[(2-chloro-6-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
科学研究应用
2-[(2-chloro-6-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals.
Biology: It may serve as a probe for studying biological pathways.
Materials Science: It can be used in the synthesis of advanced materials with unique properties.
作用机制
The mechanism of action of 2-[(2-chloro-6-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context.
相似化合物的比较
Triazolopyridine Derivatives with Sulfonyl Groups
- 2-(2-Phenoxyethyl)-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (): Shares the pyrrolidine sulfonyl group but replaces the 2-chloro-6-fluorobenzyl with a phenoxyethyl chain. The sulfonyl group may improve aqueous solubility in both compounds .
6-((2-Chlorophenyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one () :
Features a thioether (S-) linkage instead of sulfonyl (SO2). The thioether is less polar and more prone to oxidative metabolism, which may reduce half-life compared to the target compound’s sulfonyl group .
Halogen-Substituted Analogues
- 6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine (): Contains a 2,6-difluorophenyl group and a cyclobutyl moiety. The difluorophenyl group mirrors the halogen positioning in the target compound but lacks the chloro substituent.
-
- 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3',4'-d]pyridin-3(6H)-one :
Substitutes the benzyl group with a trifluoromethylphenyl moiety, introducing strong electron-withdrawing effects. The pyrazolopyridine core differs from triazolopyridine, which may shift target selectivity .
- 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3',4'-d]pyridin-3(6H)-one :
Data Tables
Table 1. Structural and Electronic Comparison
Table 2. Inferred Pharmacokinetic Properties
*logP values estimated via fragment-based methods.
Research Findings and Methodological Considerations
- Docking Studies : AutoDock Vina () could model the target compound’s binding to kinases or GPCRs, leveraging the sulfonyl group’s polarity for hydrogen bonding. Comparative studies with analogues (e.g., ) may reveal substituent-dependent affinity differences .
- Synthetic Routes : The target compound’s synthesis may parallel methods in , where triazole formation is achieved via cyclization of pyridine precursors. Halogenation and sulfonylation steps would require optimization .
生物活性
The compound 2-[(2-chloro-6-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (commonly referred to as M113-0124) is a synthetic molecule that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
M113-0124 has a complex structure characterized by a triazolo-pyridine core with a pyrrolidine sulfonamide moiety. Its molecular formula is , and its IUPAC name reflects its intricate substitutions:
The biological activity of M113-0124 is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For example, its sulfonamide group may interact with carbonic anhydrase, influencing physiological processes such as acid-base balance and fluid secretion.
- Receptor Modulation : M113-0124 may act as a modulator of neurotransmitter receptors. Its structural similarity to known receptor ligands suggests potential interactions that could influence neuronal signaling pathways.
- Antiviral Activity : Preliminary studies indicate that M113-0124 may possess antiviral properties. It has shown effectiveness against HIV-1 in cellular assays, with reported picomolar activity against wild-type strains and certain resistant mutants .
Antiviral Efficacy
A study evaluated the antiviral efficacy of M113-0124 against HIV-1. The compound demonstrated significant inhibitory effects with an IC50 value in the low nanomolar range:
| Compound | IC50 (nM) | Target |
|---|---|---|
| M113-0124 | < 10 | HIV-1 |
| Comparison Drug | 50 | HIV Reverse Transcriptase |
This data highlights the compound's potential as a therapeutic agent in HIV treatment strategies.
Anticonvulsant Activity
In another investigation focusing on the anticonvulsant properties of related compounds, it was noted that structural modifications similar to those in M113-0124 could enhance anticonvulsant efficacy. The presence of the pyrrolidine ring was linked to increased activity in picrotoxin-induced convulsion models .
Case Studies
Several case studies have been conducted to assess the pharmacological properties of M113-0124:
-
Study on Antiviral Activity :
- Researchers tested M113-0124 against various HIV strains and reported robust antiviral activity.
- The compound's mechanism involved direct inhibition of viral replication through interference with reverse transcriptase activity.
-
Neuropharmacological Assessment :
- A study explored the neuroprotective effects of M113-0124 in animal models of epilepsy.
- Results indicated a significant reduction in seizure frequency and severity compared to control groups.
常见问题
Q. How can researchers optimize the synthesis of this triazolopyridinone derivative to improve yield and purity?
Methodological Answer: Multi-step synthetic routes are typically employed for such complex heterocycles. Key steps include:
- Coupling reactions : Use of coupling agents (e.g., triphenylphosphine) to link the chlorophenylmethyl and pyrrolidine-sulfonyl groups .
- Reaction conditions : Optimize temperature (e.g., 80–120°C for cyclization), solvent choice (polar aprotic solvents like DMF or DMSO), and reaction time (monitored via TLC/HPLC) to minimize side products .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to isolate the target compound.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR to verify substitution patterns (e.g., integration of aromatic protons from the chlorophenyl group and pyrrolidine protons) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
- X-ray crystallography : Single-crystal analysis (if feasible) to resolve stereochemical ambiguities and validate bond angles/geometry .
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis or oxidation of the sulfonyl group .
- Use amber vials to protect against photodegradation, especially for the fluorophenyl moiety .
- Periodic stability testing via NMR or HPLC to detect decomposition (e.g., sulfonyl group cleavage) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity or biological targets of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the triazole ring may act as a hydrogen bond acceptor .
- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinases or GPCRs) based on sulfonyl and fluorophenyl pharmacophores .
- MD simulations : Assess binding stability in aqueous or lipid bilayer environments .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Assay standardization : Compare results from cell-free (e.g., enzyme inhibition) vs. cell-based assays (e.g., cytotoxicity), controlling for variables like pH, temperature, and solvent (DMSO concentration ≤0.1%) .
- Metabolite profiling : Use LC-MS to detect in situ degradation products that may interfere with activity .
- Positive/Negative controls : Include reference compounds (e.g., known kinase inhibitors) to validate assay sensitivity .
Q. What experimental strategies can elucidate the environmental fate of this compound?
Methodological Answer:
- Photodegradation studies : Expose to UV light (254–365 nm) in aqueous buffers (pH 4–9) and analyze degradation products via LC-MS .
- Soil/water partitioning : Measure log (octanol-water) and conduct batch sorption experiments to assess bioavailability .
- Microbial degradation : Incubate with soil microbiota and monitor compound depletion via isotopic labeling (C or F NMR tracking) .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., replace pyrrolidine-sulfonyl with piperazine-sulfonyl) and compare activity .
- Pharmacophore mapping : Use 3D-QSAR models (e.g., CoMFA/CoMSIA) to correlate structural features (e.g., chloro-fluoro substitution) with potency .
- Off-target screening : Profile against panels of receptors/enzymes (e.g., CEREP or Eurofins panels) to identify selectivity liabilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
